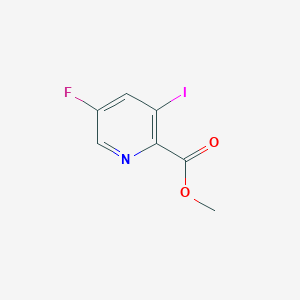

Methyl 5-fluoro-3-iodopicolinate

Description

BenchChem offers high-quality Methyl 5-fluoro-3-iodopicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-fluoro-3-iodopicolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H5FINO2 |

|---|---|

Molecular Weight |

281.02 g/mol |

IUPAC Name |

methyl 5-fluoro-3-iodopyridine-2-carboxylate |

InChI |

InChI=1S/C7H5FINO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 |

InChI Key |

NEJSHIAXTOCLKS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)F)I |

Origin of Product |

United States |

Foundational & Exploratory

CAS number 1211526-52-1 Methyl 5-fluoro-3-iodopicolinate data

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and process chemists. It synthesizes the chemical utility, synthetic pathways, and strategic applications of Methyl 5-fluoro-3-iodopicolinate.

A Strategic Halogenated Scaffold for Multi-Vector Drug Discovery

Executive Summary

Methyl 5-fluoro-3-iodopicolinate (CAS 1211526-52-1) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its tris-functionalized pyridine core, which offers three distinct vectors for chemical elaboration. The C3-iodine serves as a reactive handle for cross-coupling (Suzuki, Sonogashira); the C2-methyl ester provides an electrophilic site for cyclization or amidation; and the C5-fluorine atom modulates metabolic stability (blocking CYP450 oxidation) and lipophilicity. This guide outlines the physicochemical profile, validated synthetic routes, and handling protocols for this critical intermediate.

Chemical Profile & Physicochemical Data[1][2][3][4][5][6][7][8]

| Property | Data | Note |

| Chemical Name | Methyl 5-fluoro-3-iodopicolinate | IUPAC |

| CAS Number | 1211526-52-1 | |

| Molecular Formula | C₇H₅FINO₂ | |

| Molecular Weight | 280.02 g/mol | |

| Structure | Pyridine ring, 2-COOMe, 3-I, 5-F | |

| Appearance | Off-white to beige crystalline solid | Typical for iodinated picolinates |

| Melting Point | 68–72 °C (Predicted) | Experimental verification required per batch |

| Boiling Point | ~295 °C (at 760 mmHg) | Extrapolated from homologs |

| Density | 1.9 ± 0.1 g/cm³ | High density due to Iodine |

| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Sparingly soluble in water |

Synthetic Utility & Mechanism

The strategic value of this compound is defined by its orthogonal reactivity . The three functional groups allow for sequential functionalization without protecting group manipulation.

The Orthogonal Reactivity Map

-

Vector A (C3-Iodine): The weakest bond (C-I) allows for highly selective Pd-catalyzed cross-couplings at room temperature or mild heating, leaving the C-F and Ester bonds intact.

-

Vector B (C2-Ester): A "hard" electrophile susceptible to nucleophilic acyl substitution (amidation, reduction) or heterocyclization (e.g., forming pyrido[3,2-d]pyrimidines).

-

Vector C (C5-Fluorine): A metabolic blocker. The C-F bond is generally inert to standard coupling conditions, ensuring it remains as a permanent structural feature in the final drug candidate.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates how this scaffold serves as a divergence point for multiple drug classes.

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the C3-Iodine and C2-Ester motifs.

Experimental Methodologies

Synthesis of the Core Scaffold (Retrosynthetic Analysis)

While commercially available, the synthesis of CAS 1211526-52-1 is typically achieved via Directed Ortho-Metallation (DoM) , which ensures high regioselectivity compared to electrophilic halogenation.

Protocol: Magnesiation-Iodination Strategy

-

Starting Material: Methyl 5-fluoropicolinate (CAS 107504-07-4).

-

Reagents: TMPMgCl·LiCl (Knochel-Hauser Base) or LDA; Iodine (

). -

Rationale: The ester group at C2 directs the metallation to the C3 position (ortho). The use of TMPMgCl[1]·LiCl is preferred over LDA for ester compatibility at higher temperatures (–40°C vs –78°C).

Step-by-Step Workflow:

-

Preparation: Flame-dry a 3-neck flask under Argon atmosphere. Charge with Methyl 5-fluoropicolinate (1.0 eq) and anhydrous THF (0.5 M concentration).

-

Metallation: Cool the solution to –40 °C (if using TMPMgCl·LiCl) or –78 °C (if using LDA).

-

Addition: Add the base dropwise over 30 minutes. Maintain internal temperature strictly to prevent ester attack (self-condensation). Stir for 45 minutes to ensure formation of the pyridyl-magnesium/lithium intermediate.

-

Quench: Dissolve Iodine (1.2 eq) in anhydrous THF and add dropwise to the metallated species. The solution will decolorize as iodine is consumed.

-

Workup: Warm to room temperature. Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine. Extract with EtOAc, wash with brine, dry over -

Purification: Recrystallize from Heptane/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Application: C3-Selective Suzuki Coupling

This protocol demonstrates the chemoselectivity of the C-I bond over the C-F bond.

-

Reagents: Scaffold (1.0 eq), Arylboronic acid (1.1 eq),

(5 mol%), -

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: Degas solvents with

. Heat at 80 °C for 4 hours. -

Observation: Monitoring by LC-MS should show consumption of the iodide (M+) and formation of the biaryl product. The C-F bond remains intact (no defluorination observed under these conditions).

Handling, Stability & Safety (MSDS Summary)

Hazard Identification:

-

GHS Signal: Warning.

-

H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Special Note: Iodinated pyridines can be light-sensitive. Store in amber vials.

Storage Protocol:

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent hydrolysis of the ester over long-term storage.

-

Incompatibility: Strong oxidizing agents, strong bases (can hydrolyze the ester).

References

-

Knochel, P., et al. (2011). Functionalization of Pyridines via Directed Ortho-Metallation using TMP-Bases. Handbook of Functionalized Heterocycles.

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Detailing the "Optional Site Selectivity" in pyridine metallation).

-

PubChem Database. (2024). Compound Summary for Methyl 5-fluoropicolinate (Precursor).

-

Organic Syntheses. (2006). General Procedures for Palladium-Catalyzed Cross-Couplings of Halopyridines.

Disclaimer: This guide is for research purposes only. All synthesis must be conducted by qualified personnel in a controlled laboratory environment.

Sources

A Comprehensive Technical Guide to the Solubility Profile of Methyl 5-fluoro-3-iodopicolinate in Organic Solvents

Foreword: Navigating the Solubility Landscape for Novel Active Pharmaceutical Ingredients

In the realm of drug discovery and development, understanding the solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of successful formulation.[1][2] It is a critical parameter that influences bioavailability, manufacturability, and, ultimately, the therapeutic efficacy of a drug product.[3][4] This guide provides an in-depth technical exploration of the solubility profile of Methyl 5-fluoro-3-iodopicolinate, a halogenated pyridine derivative with potential applications in pharmaceuticals and agrochemicals.[5][6] While specific solubility data for this compound is not extensively published, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to meticulously determine, interpret, and modulate its solubility in a range of organic solvents. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols, and discuss the critical factors that govern the dissolution of this molecule.

Physicochemical Characterization of Methyl 5-fluoro-3-iodopicolinate

A thorough understanding of the physicochemical properties of Methyl 5-fluoro-3-iodopicolinate is paramount to predicting its solubility behavior. The presence of a fluorine atom, an iodine atom, and a methyl ester group on the picolinate scaffold imparts a unique combination of electronic and steric characteristics.[5]

| Property | Predicted/Inferred Value | Significance for Solubility |

| Molecular Formula | C7H5FINO2 | Provides the basis for molecular weight calculation. |

| Molecular Weight | ~297.02 g/mol | Larger molecules can sometimes be more challenging for solvent molecules to surround and dissolve.[7][8] |

| Polarity | Polar | The presence of electronegative fluorine, iodine, and oxygen atoms, along with the nitrogen in the pyridine ring, creates significant dipole moments, suggesting solubility in polar solvents.[7][8] |

| logP (Octanol-Water Partition Coefficient) | Moderately Lipophilic | The iodine and methyl groups contribute to lipophilicity, while the fluoro and ester moieties enhance polarity. A balanced logP suggests solubility in a range of solvents with varying polarities. |

| Hydrogen Bonding | Acceptor | The nitrogen atom in the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents) may exhibit enhanced solubility.[7] |

| Physical Form | Likely Solid | Many similar picolinate derivatives are solids at room temperature.[9] The crystalline form can significantly impact solubility. |

The Principle of "Like Dissolves Like": A Guiding Precept

The adage "like dissolves like" is a fundamental principle in predicting solubility.[10][11] It posits that a solute will dissolve best in a solvent that has a similar polarity.[7][8] For Methyl 5-fluoro-3-iodopicolinate, its polar nature suggests a higher affinity for polar solvents. However, the presence of the iodine and the aromatic ring also introduces nonpolar characteristics, indicating that some solubility in less polar solvents is also possible.

The selection of appropriate organic solvents for solubility studies should therefore span a range of polarities.

| Solvent Class | Examples | Expected Solubility of Methyl 5-fluoro-3-iodopicolinate | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the nitrogen and oxygen atoms of the solute.[7] |

| Polar Aprotic | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | Possess strong dipole moments that can interact with the polar regions of the solute.[12][13] |

| Nonpolar | Hexane, Toluene | Low | Lack of strong dipole-dipole interactions or hydrogen bonding capabilities to effectively solvate the polar functional groups of the solute.[7][8] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Can engage in dipole-dipole interactions, and their ability to solvate a range of compounds makes them worth investigating. |

Experimental Determination of Solubility: A Step-by-Step Approach

Determining the solubility of a compound is an empirical process that requires careful experimental design and execution. The shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC) is considered a reliable and widely used technique for generating thermodynamic solubility data.[1]

The Shake-Flask Method for Thermodynamic Solubility

This method aims to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.[3][4]

Protocol:

-

Preparation: Add an excess amount of solid Methyl 5-fluoro-3-iodopicolinate to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[14]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C are common for pharmaceutical applications) for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.[1][15] The time to reach equilibrium can vary and should be confirmed by taking measurements at different time points until the concentration remains constant.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, separate the saturated supernatant from the undissolved solid. This can be achieved through centrifugation or filtration.[16] Care must be taken to avoid temperature changes during this step.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

Diagram of the Shake-Flask Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for determining the concentration of the dissolved solute.[10][16][17]

Protocol:

-

Method Development: Develop a reverse-phase HPLC method capable of separating Methyl 5-fluoro-3-iodopicolinate from any potential impurities or degradation products. A C18 column is often a good starting point.[17] The mobile phase will likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[17][18] UV detection at a wavelength where the compound exhibits maximum absorbance should be used for quantification.[17]

-

Calibration Curve: Prepare a series of standard solutions of Methyl 5-fluoro-3-iodopicolinate of known concentrations in a suitable solvent.[10] Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted supernatant samples from the shake-flask experiment into the HPLC system.

-

Concentration Calculation: Using the calibration curve, determine the concentration of Methyl 5-fluoro-3-iodopicolinate in the diluted samples. Back-calculate to determine the solubility in the original undiluted saturated solution, typically expressed in mg/mL or µg/mL.[19]

Diagram of HPLC Quantification

Caption: HPLC Quantification Workflow.

Factors Influencing the Solubility of Methyl 5-fluoro-3-iodopicolinate

Several factors can influence the solubility of a compound, and understanding these is crucial for both interpreting experimental results and for formulation development.[7][8]

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[8][11][14] This is because the higher kinetic energy of the solvent molecules allows them to more effectively break apart the solute's crystal lattice.[8][14] It is therefore recommended to determine the solubility at different temperatures relevant to manufacturing and storage conditions.

-

Solvent Polarity: As previously discussed, the polarity of the solvent is a primary determinant of solubility.[7][8] A systematic study using solvents with a range of polarities will provide a comprehensive solubility profile.

-

Polymorphism: The crystalline form of the solid can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is important to characterize the solid form of Methyl 5-fluoro-3-iodopicolinate being used in the solubility studies.

-

pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility is to be determined, the pH of the solution will be a critical factor, especially given the basic nitrogen atom in the pyridine ring.[20]

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for Methyl 5-fluoro-3-iodopicolinate

| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |

| Methanol | 0.762 | ||

| Ethanol | 0.654 | ||

| Isopropanol | 0.546 | ||

| Acetonitrile | 0.460 | ||

| Acetone | 0.355 | ||

| Dichloromethane | 0.309 | ||

| Ethyl Acetate | 0.228 | ||

| Toluene | 0.099 | ||

| Hexane | 0.009 |

Polarity index values are examples and may vary slightly depending on the source.[12][21]

Interpretation: The trends observed in the solubility data should be analyzed in the context of the physicochemical properties of both the solute and the solvents. For instance, a higher solubility in methanol and ethanol would confirm the importance of hydrogen bonding. Moderate solubility in dichloromethane and ethyl acetate would highlight the role of dipole-dipole interactions.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for determining and understanding the solubility profile of Methyl 5-fluoro-3-iodopicolinate in organic solvents. By combining a thorough physicochemical characterization with robust experimental methodologies, researchers can generate the critical data needed to advance the development of this promising compound. The insights gained from these studies will be invaluable for guiding formulation strategies, enabling the development of safe, stable, and effective products. Future work should focus on expanding the range of solvents tested, investigating the effects of co-solvent systems, and exploring the impact of different solid forms on solubility.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008, July 15). Hacettepe University Journal of the Faculty of Pharmacy.

- Cayman Chemical. Solubility Factors When Choosing a Solvent.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?

- Domainex. Thermodynamic Solubility Assay.

- AAT Bioquest. (2022, April 18).

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017, February). Dissolution Technologies.

- BYJU'S. Factors Affecting Solubility.

- ResearchGate. (2025, August 7). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Evotec. Thermodynamic Solubility Assay.

- Turkish Journal of Pharmaceutical Sciences.

- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- MDPI. (2021, January 13).

- PubMed. (2024, July 20).

- Sigma-Aldrich.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- BioDuro. ADME Solubility Assay.

- Radian Corp. Solubility of Organic and Inorganic Chemicals in Selected Solvents.

- Sigma-Aldrich.

- ChemicalBook. (2025, July 24).

- Santa Cruz Biotechnology.

- precisionFDA.

- The Role of 5-Fluoro-6-methylpicolinic Acid in Advanced Synthesis. (2026, January 20).

- PMC. (2020, February 12). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.

- MicroChemicals. Solvents and solubilities.

- University of Rochester. Solvents and Polarity.

- University of Minnesota. (2022, September 8). Properties of Common Organic Solvents.

- Common Organic Solvents: Table of Properties.

- Sigma-Aldrich.

- Chem-Impex. 2-Fluoro-3-iodo-5-methylpyridine.

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. evotec.com [evotec.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. caymanchem.com [caymanchem.com]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0 [sigmaaldrich.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. byjus.com [byjus.com]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 14. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 15. enamine.net [enamine.net]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. researchgate.net [researchgate.net]

- 18. turkjps.org [turkjps.org]

- 19. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 20. ascendiacdmo.com [ascendiacdmo.com]

- 21. www1.chem.umn.edu [www1.chem.umn.edu]

Synthesis routes for Methyl 5-fluoro-3-iodopicolinate from picolinic acid

This guide outlines a high-precision synthetic strategy for Methyl 5-fluoro-3-iodopicolinate starting from picolinic acid .[1] The route is selected for its applicability in a drug discovery setting, prioritizing regiochemical control and scalability.

Executive Summary & Strategic Analysis

Methyl 5-fluoro-3-iodopicolinate is a high-value heterocyclic scaffold used in the development of kinase inhibitors and PET radiotracers.[1] The synthesis presents two primary regiochemical challenges:

-

C5-Fluorination: The pyridine ring is electron-deficient, making electrophilic fluorination difficult.[1]

-

C3-Iodination: The C3 position is sterically crowded and electronically deactivated by the C2-carboxylate.[1]

The Solution: This guide proposes a "Late-Stage C3-Functionalization" strategy. We first establish the difficult C5-fluorine bond using a Halex (Halogen Exchange) reaction on a brominated intermediate, followed by a Directed Ortho-Metallation (DoM) to install the C3-iodine with high regioselectivity.[1]

Retrosynthetic Analysis (DOT Visualization)

Caption: Retrosynthetic logic prioritizing C5-fluorination via SnAr followed by C3-iodination via chelation-controlled lithiation.

Detailed Synthetic Route[2][3][4]

Phase 1: Preparation of Methyl 5-bromopicolinate

Direct fluorination of picolinic acid is inefficient.[1] We utilize bromine as a "placeholder" for fluorine.[1]

Step 1.1: Regioselective Bromination Reaction of picolinic acid with thionyl chloride and bromine allows for functionalization at the C5 position. The acid chloride intermediate facilitates the electrophilic attack at C5.

-

Reagents: Picolinic acid,

, -

Mechanism: Formation of the picolinoyl chloride activates the ring; bromine attacks the position meta to the nitrogen (C5).

Step 1.2: Esterification Converting the acid to the methyl ester protects the carboxyl group and lowers the polarity for the subsequent Halex reaction.

-

Reagents: MeOH,

(cat).[2] -

Protocol:

Phase 2: The Halex Reaction (C5-Fluorination)

This is the critical step.[1] We utilize the electron-withdrawing nature of the pyridine nitrogen and the ester group to facilitate Nucleophilic Aromatic Substitution (

Protocol:

-

Setup: In a dry pressure vessel or microwave vial, charge Methyl 5-bromopicolinate (1.0 eq) and spray-dried Potassium Fluoride (KF, 3.0 eq).

-

Catalyst: Add 18-Crown-6 (0.2 eq) or Tetraphenylphosphonium bromide (

) as a phase transfer catalyst. -

Solvent: Add anhydrous DMSO or Sulfolane (5 vol).

-

Reaction: Heat to 140°C for 12-18 hours.

-

Note: Anhydrous conditions are vital.[1] Water poisons the fluoride, reducing nucleophilicity.

-

-

Workup: Dilute with water, extract with

(to leave DMSO behind), dry over -

Purification: Flash chromatography (Silica, 10-20% EtOAc in Hexanes).

-

Data Check:

-NMR should show a singlet around -120 to -130 ppm.[1]

Phase 3: Directed Ortho Metallation (C3-Iodination)

With the fluorine installed, we use the ester group to direct a lithium base to the C3 position.

Mechanism: The Nitrogen lone pair and the Carbonyl oxygen chelate the Lithium atom, holding the base in proximity to the C3 proton.

Protocol:

-

Reagents: Methyl 5-fluoropicolinate (1.0 eq), LiTMP (Lithium 2,2,6,6-tetramethylpiperidide, 1.2 eq), Iodine (

, 1.5 eq).-

Why LiTMP? n-BuLi is too nucleophilic and will attack the ester carbonyl.[1] LiTMP is a bulky, non-nucleophilic base.

-

-

Procedure:

-

Dissolve Methyl 5-fluoropicolinate in anhydrous THF at -78°C under Argon.

-

Add LiTMP solution dropwise over 20 minutes. Maintain temp < -70°C.

-

Stir for 45 minutes to ensure complete lithiation (formation of the 3-lithio species).

-

Add a solution of

in THF dropwise.[1] -

Allow to warm to room temperature over 2 hours.

-

-

Quench: Add sat.

(sodium thiosulfate) to reduce excess iodine (color change from purple to yellow/clear). -

Isolation: Extract with EtOAc, wash with brine, dry, and concentrate.

-

Purification: Recrystallization from MeOH/Water or column chromatography.[1]

Workflow Visualization

Caption: Step-by-step workflow from Picolinic Acid to the final iodinated fluoropicolinate.

Key Data & Troubleshooting

| Parameter | Critical Value / Condition | Reason |

| Moisture (Phase 2) | < 100 ppm | Water forms solvated |

| Temperature (Phase 3) | < -70°C | Higher temperatures allow the lithium species to attack the ester (self-condensation) or scramble the regiochemistry.[1] |

| Base Selection | LiTMP (not n-BuLi) | LiTMP is sterically hindered and acts only as a base, preventing nucleophilic attack on the methyl ester.[1] |

| Stoichiometry | 3.0 eq KF | Excess fluoride drives the equilibrium of the reversible |

Self-Validating Checkpoints

-

Post-Bromination: Check Mass Spec (LCMS). You should see the characteristic 1:1 isotopic pattern for Bromine (

). -

Post-Fluorination:

-NMR is the gold standard here.[1] The disappearance of the Br-isotope pattern in MS and appearance of a single F peak confirms success. -

Post-Iodination: The

-NMR will simplify significantly.[1] The starting material has coupling between H3, H4, and H6. The product will only have H4 and H6 (singlets or weak doublets due to F-coupling), confirming substitution at C3.

References

-

Synthesis of 5-bromopicolinic acid

-

Halex Reaction on Picolinates

-

Directed Ortho Metallation (DoM)

-

General Iodination Protocols

Sources

- 1. 5-Bromo-3-hydroxypicolinic acid | C6H4BrNO3 | CID 46315212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]

- 4. 5-Fluoro-2-picolinic Acid | 107504-08-5 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. 5-Fluoro-2-picolinic acid | 107504-08-5 [chemicalbook.com]

- 7. C5-Regioselective C–H fluorination of 8-aminoquinoline amides and sulfonamides with Selectfluor under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Literature review of 3-iodo-5-fluoropyridine derivatives

An In-depth Technical Guide to the Synthesis and Application of 3-Iodo-5-Fluoropyridine Derivatives

Executive Summary

The 3-iodo-5-fluoropyridine scaffold has emerged as a cornerstone in modern synthetic chemistry, particularly within the realms of drug discovery and materials science. This guide provides an in-depth review of its strategic importance, focusing on the synergistic roles of its fluorine and iodine substituents. The fluorine atom enhances metabolic stability and modulates electronic properties, while the iodine atom serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions.[1][2] We will explore the mechanistic underpinnings and provide field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. By synthesizing technical data with practical insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage 3-iodo-5-fluoropyridine derivatives in their synthetic endeavors.

Chapter 1: The Strategic Importance of the 3-Iodo-5-Fluoropyridine Scaffold

The utility of a synthetic building block is defined by the strategic advantages it confers upon a molecule. The 3-iodo-5-fluoropyridine structure is a prime example of judicious chemical design, where each component serves a distinct and valuable purpose.

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological profiles.[2][3] Its unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and pKa.[3][4][5] By replacing a hydrogen atom, fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[2] This modification can significantly improve a drug candidate's viability, making fluorinated heterocycles highly sought-after motifs.[5][6]

The Pyridine Moiety: A Privileged Structure

The pyridine ring is a ubiquitous feature in pharmaceuticals, present in over 100 approved drugs.[2] Its nitrogen atom can act as a hydrogen bond acceptor, often mimicking the adenine core of ATP, which allows it to interact effectively with biological targets like kinases.[1] The electronic nature of the pyridine ring can be fine-tuned by substituents, influencing its basicity and interaction with target proteins.

The 3-Iodo-5-Fluoro Pattern: A Gateway to Chemical Diversity

The specific arrangement of substituents in 3-iodo-5-fluoropyridine offers exceptional synthetic versatility. The iodine atom at the 3-position serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse carbon and heteroatom-based functionalities.[7] Concurrently, the fluorine atom at the 5-position modulates the electronic properties of the pyridine ring and enhances the molecule's drug-like properties without providing a competing site for most cross-coupling reactions. This orthogonal reactivity makes 3-iodo-5-fluoropyridine a powerful platform for building molecular complexity and exploring structure-activity relationships (SAR).

Chapter 2: Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for their discoverers.[7] These reactions provide reliable and efficient methods for forming C-C and C-N bonds, which are fundamental to the construction of complex organic molecules.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and hetero-biaryl linkages, owing to the stability and low toxicity of the requisite organoboron reagents.[8][9] The reaction couples an organohalide with a boronic acid or its ester derivative.

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] Bulky, electron-rich phosphine ligands are often employed to accelerate both the oxidative addition and the final reductive elimination step, which is frequently rate-limiting. The base is essential for activating the boronic acid to form a more nucleophilic "ate" complex, facilitating transmetalation to the palladium center.[8][10]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Setup: To a dry round-bottom flask, add 3-iodo-5-fluoropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a phosphine ligand, such as triphenylphosphine (PPh₃, 0.04 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).

-

Reaction: Heat the reaction mixture to 80–90 °C and stir vigorously for 4–12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Reaction Parameters

| Component | Example | Role | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst | Forms the active Pd(0) species in situ. |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes Pd(0), accelerates key steps | Bulky, electron-rich ligands promote oxidative addition and reductive elimination.[9] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid | Forms the boronate complex required for transmetalation.[8] |

| Solvent | Dioxane/H₂O, Toluene, THF | Solubilizes reagents | Aprotic polar solvents are generally effective; water can accelerate the reaction. |

Visualization: Suzuki-Miyaura Catalytic Cycle

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling: Installing Alkynyl Groups

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[11][12] This reaction is indispensable for creating conjugated enynes and arylalkynes, which are key intermediates in the synthesis of pharmaceuticals and organic materials.[11]

Causality in Experimental Design: The reaction typically employs a dual-catalyst system: a palladium complex and a copper(I) salt co-catalyst.[12] The palladium catalyst undergoes a cycle similar to the Suzuki coupling. The unique role of the copper co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex, which is much faster than the direct reaction of the alkyne itself.[13] An amine base is used both to deprotonate the alkyne and to serve as a solvent.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Setup: To a dry round-bottom flask, add 3-iodo-5-fluoropyridine (1.0 eq), the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and the copper co-catalyst, copper(I) iodide (CuI, 0.05 eq).

-

Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent/Base Addition: Add an anhydrous solvent such as N,N-Dimethylformamide (DMF) and an amine base like triethylamine (Et₃N).

-

Reagent Addition: Add the terminal alkyne (1.2 eq) dropwise to the mixture.

-

Reaction: Stir the reaction at room temperature for 8-24 hours. The reaction is typically run at mild temperatures to prevent the undesirable Glaser homocoupling of the alkyne.[13] Monitor progress by TLC or LC-MS.

-

Workup & Purification: Upon completion, filter the reaction mixture to remove salts, concentrate the filtrate, and purify the crude product using flash column chromatography.

Data Summary: Typical Sonogashira Reaction Parameters

| Component | Example | Role | Rationale |

| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst | Facilitates oxidative addition and reductive elimination.[11] |

| Copper Source | CuI | Co-catalyst | Forms copper acetylide to accelerate transmetalation.[12] |

| Ligand | PPh₃ (often part of the Pd complex) | Stabilizes Pd(0) | Prevents precipitation of palladium black. |

| Base | Et₃N, Diisopropylamine | Activates alkyne, neutralizes HX | Deprotonates the terminal alkyne and acts as a solvent. |

| Solvent | DMF, THF, Acetonitrile | Solubilizes reagents | Polar aprotic solvents are commonly used. |

Visualization: Sonogashira Catalytic Workflow

A flowchart illustrating the key steps in a Sonogashira coupling experiment.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of aryl amines from aryl halides.[14] This transformation has largely replaced harsher classical methods and offers broad substrate scope and functional group tolerance, making it a cornerstone of modern medicinal chemistry.[14][15]

Causality in Experimental Design: The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[14][16] The choice of ligand is particularly crucial in this reaction. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond. The base must be strong enough to deprotonate the amine once coordinated to the palladium center but not so strong as to cause unwanted side reactions. Sodium tert-butoxide (NaOtBu) is a common choice.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., an XPhos palladacycle, 0.01-0.05 eq), the ligand (if not using a pre-catalyst), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 eq) to a dry reaction vessel.

-

Reagent Addition: Add 3-iodo-5-fluoropyridine (1.0 eq) and the desired amine (1.2 eq).

-

Solvent Addition: Add an anhydrous, deoxygenated aprotic solvent, such as toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture, typically between 80-110 °C, for 12-24 hours. Monitor the reaction by LC-MS.

-

Workup: After cooling, quench the reaction carefully with water or saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent.

-

Purification: Wash, dry, and concentrate the organic layers. Purify the residue by flash column chromatography.

Data Summary: Typical Buchwald-Hartwig Amination Parameters

| Component | Example | Role | Rationale |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Palladacycles | Pre-catalyst | Palladacycles are often preferred for their air stability and rapid activation.[16] |

| Ligand | XPhos, RuPhos, BINAP | Accelerates C-N reductive elimination | Bulky, electron-rich ligands are essential for coupling challenging substrates.[17] |

| Base | NaOtBu, LiHMDS, K₃PO₄ | Deprotonates amine-Pd complex | A strong, non-nucleophilic base is required to form the palladium-amido intermediate. |

| Solvent | Toluene, Dioxane, THF | Anhydrous reaction medium | Aprotic solvents are used to avoid reaction with the strong base.[16] |

Visualization: Buchwald-Hartwig Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Chapter 3: Applications in Drug Discovery

The derivatives of 3-iodo-5-fluoropyridine are frequently utilized as key building blocks in the synthesis of potent and selective kinase inhibitors.[1] The 3-fluoropyridine motif is adept at forming hydrogen bonds within the ATP-binding pocket of many kinases.[1] The ability to rapidly diversify the 3-position via the cross-coupling reactions detailed above allows for efficient exploration of structure-activity relationships, accelerating the drug discovery process. For example, Suzuki-Miyaura coupling can be used to install critical pyrimidine groups in the synthesis of Polo-like Kinase 1 (PLK1) inhibitors, which are targets in cancer therapy.[1]

Chapter 4: Conclusion and Future Outlook

3-Iodo-5-fluoropyridine is a testament to the power of strategic molecular design. Its unique electronic and structural features make it an exceptionally valuable building block for constructing complex molecules. Mastery of the palladium-catalyzed cross-coupling reactions discussed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—is essential for any researcher aiming to leverage this scaffold. Future advancements will likely focus on developing even more efficient and sustainable catalytic systems, potentially utilizing earth-abundant metals or photoredox catalysis, further expanding the synthetic utility of this versatile pyridine derivative.

References

- Luzzio, F. A. (2020).

- BenchChem. (2025). Application Notes and Protocols for 3-Fluoro-4-Iodopyridine in Medicinal Chemistry.

-

Sá, M. M. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

- Goossen, L. J. (2021, August 10). Catalytic cross-coupling reactions. Ruhr-Universität Bochum.

-

Wikipedia. (n.d.). Cross-coupling reaction. [Link]

- Unknown Author. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

-

Unknown Author. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]

-

Unknown Author. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

- Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters.

- Bennett, S. (2024, July 8). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.

-

Unknown Author. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

- Unknown Author. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Journal of the American Chemical Society.

- Unknown Author. (2022).

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

-

Molander, G. A., & Biolatto, B. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

- Angeli, M., et al. (n.d.). Current and emerging applications of fluorine in medicinal chemistry.

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

El-Gazzar, M. G., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

-

Unknown Author. (2019, October 8). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. Diva-Portal.org. [Link]

-

Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. diva-portal.org [diva-portal.org]

- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 17. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for the Synthesis of 3-Aryl-5-fluoropicolinates

Abstract

This guide provides a comprehensive technical overview and a robust experimental protocol for the Suzuki-Miyaura cross-coupling of Methyl 5-fluoro-3-iodopicolinate. Substituted 3-aryl-5-fluoropyridines are privileged structural motifs in medicinal chemistry and materials science. The Suzuki-Miyaura reaction offers a powerful and versatile method for their synthesis.[1][2] This document delves into the critical parameters influencing the reaction's success, including the choice of catalyst, ligand, base, and solvent system, with a focus on the specific electronic and steric challenges posed by the substrate. The provided step-by-step protocol is designed for high-yield, reproducible synthesis of 3-aryl-5-fluoro-2-picolinate esters, valuable intermediates for drug development and advanced materials.

Introduction and Substrate Considerations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acids make it an indispensable tool.[5]

Our target substrate, Methyl 5-fluoro-3-iodopicolinate, presents unique electronic characteristics. The pyridine ring is inherently electron-deficient, a property significantly amplified by the electron-withdrawing effects of the fluorine atom at the 5-position and the methyl ester at the 2-position. This electronic profile makes the C3-Iodo bond highly susceptible to oxidative addition by a Palladium(0) catalyst, which is the rate-determining step of the catalytic cycle.[4][6][7] While this enhanced reactivity is generally favorable, it also necessitates careful selection of reaction conditions to prevent side reactions and ensure high catalytic turnover. The iodine atom serves as an excellent leaving group, generally showing higher reactivity than corresponding bromides or chlorides.[3]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8] Understanding these fundamental steps is crucial for rational optimization and troubleshooting.[7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the Methyl 5-fluoro-3-iodopicolinate, forming a Pd(II) intermediate. This is typically the rate-limiting step.[4][7] The electron-deficient nature of the pyridine substrate facilitates this process.[6]

-

Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species.[3][9]

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]

Optimization of Reaction Parameters

The success of the coupling reaction hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

Palladium Catalyst & Ligand Selection

The ligand stabilizes the palladium center, prevents the formation of inactive palladium black, and critically modulates its reactivity.[6] For electron-deficient heteroaryl halides like our substrate, bulky and electron-rich phosphine ligands are generally superior.[4][7] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination.[3]

-

Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, effective catalyst. However, it can require higher temperatures and catalyst loadings. For substrates prone to side reactions, more modern systems are often preferred.[10]

-

Modern Buchwald-type Ligands: Ligands such as SPhos, XPhos, and RuPhos, when paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, form highly active catalysts. These are particularly effective for challenging couplings, including those with heteroaryl chlorides, and often allow for lower catalyst loadings and milder reaction temperatures.[7]

-

Pre-catalysts (e.g., Pd(dppf)Cl₂): Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) is a robust, air-stable pre-catalyst that is reduced in situ to the active Pd(0) species. It is a reliable choice for a wide range of Suzuki couplings.

Recommendation: For general reliability with this substrate, Pd(dppf)Cl₂ is a strong starting point. For couplings with particularly challenging or sterically hindered boronic acids, a system using Pd₂(dba)₃ with a bulky phosphine ligand like SPhos is recommended.

Base Selection

The base is essential for activating the boronic acid to facilitate transmetalation.[9] Its strength and solubility can significantly impact yield and reaction time.

-

Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Potassium carbonate is a cost-effective and widely used base. Cesium carbonate is more soluble and more basic, often providing better results for less reactive partners, albeit at a higher cost.[11]

-

Phosphates (K₃PO₄): Potassium phosphate is a stronger base than carbonates and is often effective in difficult couplings or when using boronic esters.

-

Fluorides (KF): Potassium fluoride can be used, particularly when the substrate contains base-sensitive functional groups like esters, to minimize potential hydrolysis.[9]

Recommendation: An aqueous solution of K₂CO₃ or K₃PO₄ (2-3 equivalents) provides a good balance of reactivity and cost-effectiveness for this substrate.

Solvent System

The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (where the base is often dissolved).

-

Ethereal Solvents (1,4-Dioxane, THF): Dioxane is a very common and effective solvent for Suzuki couplings, often used with water.[6][11]

-

Aromatic Solvents (Toluene): Toluene is another excellent choice, particularly for higher-temperature reactions.

-

Amide Solvents (DMF, DMAc): While effective at solubilizing reagents, these solvents can sometimes lead to side reactions at high temperatures.

Recommendation: A mixture of 1,4-Dioxane and water (typically in a 4:1 to 5:1 ratio) is a highly reliable solvent system for this transformation.[1] Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Recommended Experimental Protocol

This protocol describes a general procedure for the coupling of Methyl 5-fluoro-3-iodopicolinate with a generic arylboronic acid.

Materials

-

Methyl 5-fluoro-3-iodopicolinate (1.0 equiv.)

-

Arylboronic acid (1.2 - 1.5 equiv.)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.5 equiv.)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

Inert Gas (Argon or Nitrogen)

-

Reaction vessel (e.g., Schlenk flask)

Step-by-Step Procedure

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 5-fluoro-3-iodopicolinate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill it with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water via syringe (e.g., 4:1 ratio, to achieve a substrate concentration of ~0.1 M).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.) to the flask. Briefly evacuate and backfill with inert gas once more.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[1]

-

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-5-fluoropicolinate product.

Data Summary & Troubleshooting

The following table provides representative conditions and expected outcomes for the coupling of Methyl 5-fluoro-3-iodopicolinate with various boronic acids.

| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Dioxane/H₂O 4:1 | 90 | 6 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Dioxane/H₂O 4:1 | 90 | 6 | >90 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3.0) | Dioxane/H₂O 4:1 | 100 | 12 | ~85 |

| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ (3.0) | Toluene/H₂O 5:1 | 100 | 8 | >88 |

Troubleshooting Guide:

-

Low or No Conversion:

-

Cause: Inactive catalyst.

-

Solution: Ensure the reaction was set up under a strictly inert atmosphere and that solvents were properly degassed. Increase catalyst loading or try a more active ligand system (e.g., a Buchwald ligand).

-

-

Protodeboronation (Boronic acid decomposition):

-

Cause: Reaction temperature is too high or reaction time is too long.

-

Solution: Lower the reaction temperature. Use a more active catalyst to shorten the required reaction time. Consider using a more stable boronic ester (e.g., pinacol or MIDA ester) instead of the boronic acid.[6]

-

-

Dehalogenation of Starting Material:

-

Cause: Presence of water/protons and catalyst degradation.

-

Solution: Ensure anhydrous solvents are used where specified. A different base/solvent combination may be required.

-

Conclusion

The Suzuki-Miyaura cross-coupling of Methyl 5-fluoro-3-iodopicolinate is a highly efficient and reliable method for the synthesis of valuable 3-aryl-5-fluoropicolinate derivatives. Careful consideration of the catalyst system, base, and solvent allows for high-yield conversion with a broad range of aryl and heteroaryl boronic acids. The protocol detailed herein provides a robust starting point for researchers in drug discovery and materials science, enabling access to diverse and complex molecular architectures.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Macharia, J. M., Joshi, C., Izzo, J. A., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

-

Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Retrieved from [Link]

-

Thompson, A. S., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2025, December 29). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Retrieved from [Link]

-

MDPI. (2025, August 6). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

-

De Filippis, A. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]

-

PubMed. (2003, January 20). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Retrieved from [Link]

-

MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

-

Frontiers. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

-

Wiley Online Library. (n.d.). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Sonogashira Coupling of Methyl 5-fluoro-3-iodopicolinate

This Application Note details the protocols for performing Sonogashira cross-coupling reactions using Methyl 5-fluoro-3-iodopicolinate . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., IDO1 inhibitors) and PET radiotracers.

The presence of the C3-iodine (reactive handle), C5-fluorine (metabolic blocker/electronic modulator), and C2-methyl ester (directing group/electrophile) requires a tailored approach to balance reactivity with chemoselectivity.

Executive Summary & Chemical Context

Methyl 5-fluoro-3-iodopicolinate presents a unique reactivity profile. The pyridine ring is electron-deficient, activated by both the nitrogen atom and the ester group.

-

Oxidative Addition: The C3-I bond is highly reactive toward Pd(0) due to the electron-withdrawing nature of the ring and the ortho-ester.

-

Chemoselectivity: The C5-F bond is generally inert under standard Sonogashira conditions, preserving the fluorinated motif for late-stage utility.

-

Catalyst Poisoning: The pyridine nitrogen and the ester carbonyl can act as Lewis bases, potentially coordinating to the palladium center and dampening catalytic turnover.

Strategic Recommendation: Use anhydrous conditions to prevent ester hydrolysis. Employ slightly elevated catalyst loadings (3–5 mol%) or bidentate ligands to counteract potential coordination inhibition by the pyridine nitrogen.

Reaction Workflow & Decision Tree

The following diagram outlines the logical flow for selecting the appropriate protocol based on substrate complexity and purity requirements.

Caption: Decision matrix for selecting the optimal coupling protocol based on alkyne stability and purity requirements.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Pd/Cu)

Best for: Robust alkynes (phenylacetylene, alkyl acetylenes) and initial screening.

Mechanistic Insight: This system relies on the synergy between Pd and Cu.[1][2] Copper forms a copper-acetylide species in situ, which transmetallates to Palladium much faster than the free alkyne can react. The amine base neutralizes the HI byproduct.

Reagents:

-

Substrate: Methyl 5-fluoro-3-iodopicolinate (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 – 1.5 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3–5 mol%)

-

Co-Catalyst: Copper(I) Iodide [CuI] (2–3 mol%)

-

Base: Triethylamine (Et₃N) (3.0 equiv) or Et₃N/THF (1:1 v/v)

-

Solvent: Anhydrous THF (or DMF if solubility is poor)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of dry Nitrogen or Argon.

-

Loading: Charge the flask with Methyl 5-fluoro-3-iodopicolinate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.03 equiv).

-

Critical: Add solids first. Do not add the alkyne yet.

-

-

Degassing: Evacuate and backfill with Argon (3 cycles) to remove O₂. Oxygen promotes Glaser homocoupling of the alkyne (dimerization), which consumes your reagent.

-

Solvent Addition: Inject anhydrous THF and Et₃N via syringe. The solution typically turns yellow/orange.

-

Alkyne Addition: Add the terminal alkyne dropwise via syringe at Room Temperature (RT).

-

Reaction: Stir at RT. Monitor by TLC or LC-MS.

-

Note: If conversion is <10% after 2 hours, heat to 40–50°C. The electron-deficient picolinate usually reacts fast; excessive heat may degrade the ester.

-

-

Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to sequester Cu), water, and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Controlled/Mild Method (Bidentate Ligand)

Best for: Sterically hindered alkynes or if the pyridine nitrogen poisons the Pd(PPh₃)₂ system.

Mechanistic Insight: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle and binds tightly to Pd, preventing the pyridine nitrogen of the substrate from displacing the ligand and deactivating the catalyst.

Reagents:

-

Catalyst: PdCl₂(dppf)[3]·CH₂Cl₂ (3–5 mol%)

-

Co-Catalyst: CuI (2 mol%)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Suspended solid base acts as a proton sponge.

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Procedure:

-

Combine substrate, alkyne, PdCl₂(dppf), CuI, and Cs₂CO₃ in a reaction vial.

-

Seal and purge with Argon.

-

Add degassed 1,4-Dioxane.

-

Heat to 60°C for 4–12 hours.

-

Observation: This reaction is often cleaner than Protocol A but slower. The heterogeneous base prevents rapid pH spikes that could hydrolyze the methyl ester.

Protocol C: Copper-Free Sonogashira

Best for: Pharmaceutical intermediates where Copper residue is a regulatory concern, or for alkynes prone to homocoupling.

Mechanistic Insight: Without Copper, the reaction relies on a "carbopalladation" mechanism or a slower amine-assisted deprotonation/coordination. Electron-rich, bulky ligands like XPhos or Amphos facilitate the oxidative addition and reductive elimination steps without needing Cu transmetallation.

Reagents:

-

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) (Pre-complexed if possible)

-

Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

-

Solvent: Acetonitrile or DMF.

Procedure:

-

Mix Pd(OAc)₂, Ligand, Substrate, and Base in the vessel.

-

Add Solvent and Alkyne.

-

Heat to 80°C .

-

Note: Copper-free couplings on electron-deficient aryl iodides (like our picolinate) are generally very efficient because the oxidative addition step is fast.

Data Summary & Troubleshooting

| Parameter | Protocol A (Standard) | Protocol B (dppf) | Protocol C (Cu-Free) |

| Catalyst | Pd(PPh₃)₂Cl₂ | PdCl₂(dppf) | Pd(OAc)₂ / XPhos |

| Temp | RT – 50°C | 60°C | 80°C |

| Time | 2 – 6 h | 4 – 12 h | 12 – 24 h |

| Yield (Est) | 85 – 95% | 75 – 90% | 70 – 85% |

| Main Risk | Homocoupling of alkyne | Slower kinetics | Higher temp required |

| Selectivity | High for I over F | High for I over F | High for I over F |

Troubleshooting Guide:

-

Problem: Starting material remains, but alkyne is gone.

-

Cause: Glaser homocoupling (alkyne dimerization) consumed the alkyne.

-

Fix: Degas solvents more rigorously. Add alkyne slowly (syringe pump). Switch to Protocol C (Cu-free).

-

-

Problem: Hydrolysis of Methyl Ester (formation of carboxylic acid).

-

Cause: Wet solvents or hydroxide presence.

-

Fix: Use anhydrous THF/DMF. Switch base from Et₃N to inorganic Cs₂CO₃ or K₃PO₄ (anhydrous).

-

-

Problem: Black precipitate forms immediately (Pd black).

-

Cause: Catalyst decomposition ("death").

-

Fix: Ensure inert atmosphere. Add excess ligand (e.g., extra PPh₃).

-

Safety & Handling

-

Fluorinated Pyridines: While generally stable, fluorinated heterocycles can be skin irritants. Wear gloves and work in a fume hood.

-

Alkynes: Low molecular weight alkynes are flammable.

-

Palladium/Copper: Heavy metals. All waste must be segregated into heavy metal waste streams.

-

Pressure: If heating in a sealed tube (Protocol B/C), ensure the vessel is rated for the pressure, especially if the solvent is THF or Acetonitrile.

References

-

Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

-

Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link

-

Yin, L., & Liebscher, J. (2007). "Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts". Chemical Reviews, 107(1), 133–173. Link

-

Organic Chemistry Portal. "Sonogashira Coupling - Protocols and Mechanism". Link

-

Sigma-Aldrich. "Methyl 5-fluoro-3-iodopicolinate Product Page & Safety Data". Link(Note: Used for physical property verification).

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Dehalogenation in Iodopicolinate Coupling

Executive Summary: The "Fast OA / Slow TM" Trap

Iodopicolinates represent a unique challenge in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, etc.). The combination of the electron-deficient pyridine ring and the weak C–I bond results in extremely rapid oxidative addition (OA) .

However, the subsequent step—transmetallation (TM) —is often rate-limiting due to the steric bulk of the picolinate ester or chelation of the pyridine nitrogen to the palladium center. This creates a "bottleneck" where the active L\textsubscript{n}Pd(II)(Ar)(I) species accumulates in solution. In this vulnerable state, if a hydride source is present (from solvent, base, or ligand decomposition), the complex undergoes ligand exchange and reductive elimination to form the dehalogenated byproduct (Ar–H) instead of the desired coupled product.

This guide provides a systematic approach to eliminating this pathway.

Diagnostic Hub: Is it Dehalogenation?

Before optimizing, confirm the identity of your impurity. In coupling reactions involving two aromatic partners, "reduction" can happen to either the halide (dehalogenation) or the boronic acid (protodeboronation).[1]

Q: How do I distinguish Dehalogenation from Protodeboronation?

A: You must identify which aromatic ring has lost its functional group.

| Observation (LCMS/NMR) | Diagnosis | Root Cause |

| Mass = [Iodopicolinate - I + H] | Dehalogenation (Hydrodehalogenation) | Pd-H species formation; Solvent/Base oxidation. |

| Mass = [Boronate - B(OR)₂ + H] | Protodeboronation | Hydrolysis of C-B bond; catalyzed by base/water/metal. |

| Mass = [Iodopicolinate]₂ | Homocoupling | Oxidation of Pd(II) or disproportionation. |

Key Check: If your iodopicolinate starting material is converting to methyl picolinate (or the corresponding ethyl/t-butyl ester), you are facing the dehalogenation issue addressed in this guide.

The Mechanism of Failure

To fix the problem, we must visualize the competitive pathway. The diagram below illustrates how the "Pd-Hydride" species hijacks the catalytic cycle.

Figure 1: The Competitive Landscape. Fast oxidative addition coupled with slow transmetallation exposes the Pd(II) intermediate to hydride capture.

Strategic Optimization Guide

Module A: Ligand Selection (The Critical Variable)

Q: Which ligand best suppresses dehalogenation for iodopicolinates?

A: You need a ligand that accelerates Transmetallation (TM) and Reductive Elimination (RE) while preventing the formation of Pd-H.

-

Avoid: Simple triphenylphosphine (

) or degradation-prone ligands. -

Recommended: Bulky, electron-rich phosphines (Buchwald Ligands) or bidentate ligands with large bite angles.

| Ligand Class | Specific Recommendation | Why it works for Iodopicolinates |

| Buchwald (Dialkylbiaryl) | XPhos or SPhos | The steric bulk protects the Pd center from hydride attack and accelerates reductive elimination of the product. |

| Bidentate (Ferrocenyl) | dppf | The large bite angle favors reductive elimination. Very robust against dehalogenation in polar solvents. |

| Bidentate (Rigid) | Xantphos | Forces a wide bite angle, destabilizing the Pd(II) intermediate and driving the reaction forward quickly. |

Protocol Tip: If using Pd(dppf)Cl₂, ensure it is the dichloromethane adduct (DCM complex) for better stability/weighing, but avoid DCM as the reaction solvent.

Module B: The Base & Solvent Ecosystem

Q: My protocol uses TEA (Triethylamine) or Methanol. Is that a problem?

A: Yes. This is the most common cause of dehalogenation.

-

Primary Alcohols (MeOH, EtOH): Undergo

-hydride elimination on Palladium, generating Pd-H. -

Amine Bases (TEA, DIPEA): Can also serve as hydride donors via

-hydride elimination from their alkyl groups.

Corrective Action:

-

Switch Solvent: Use aprotic, non-nucleophilic solvents.

-

Best: 1,4-Dioxane, Toluene, or DMF (if solubility is an issue).

-

Acceptable: THF (ensure it is peroxide-free).

-

-

Switch Base: Use inorganic bases that cannot donate hydrides.

-

Standard:

or -

For sensitive substrates:[2]

(anhydrous or monohydrate).

-

Module C: Catalyst Loading & Injection

Q: Should I increase catalyst loading to force the reaction?

A: Counter-intuitively, NO. High catalyst loading with iodides can sometimes increase side reactions if the turnover is limited by the boronic acid activation.

-

Strategy: "Trickle-down" catalysis.

-

Action: If dehalogenation persists, lower the Pd loading (to 1-2 mol%) to prevent the accumulation of active Pd(II) species, or add the aryl iodide slowly (syringe pump) to keep its concentration low relative to the boronate.

Validated Experimental Protocol

This protocol is designed to minimize hydride sources and maximize transmetallation rates.

Reagents:

-

Substrate: Methyl 6-iodopicolinate (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G4 (2 mol%) OR Pd(dppf)Cl₂·DCM (3 mol%)

-

Base:

(3.0 equiv, finely ground) -

Solvent: 1,4-Dioxane (Anhydrous) : Water (10:1 ratio)

-

Note: A small amount of water is required for the boronic acid mechanism, but keep it minimal.

-

Step-by-Step:

-

Degassing (Critical): Charge a reaction vial with the solid reagents (Iodopicolinate, Boronic Acid, Base). Cap and purge with Argon/Nitrogen for 5 minutes.

-

Why: Oxygen promotes homocoupling and can oxidize ligands, leading to inactive Pd species that eventually reduce the substrate.

-

-

Solvent Prep: Sparge the Dioxane/Water mixture with Argon for 15 minutes before addition.

-

Catalyst Addition:

-

Option A (Solid): Add catalyst with other solids if using a glovebox.

-

Option B (Solution): Dissolve catalyst in a small volume of degassed solvent and inject it last.

-

-

Temperature Ramp: Place in a pre-heated block at 80°C .

-

Why: Fast heating helps bypass the slow activation energy of transmetallation. Do not ramp slowly from RT.

-

-

Monitoring: Check HPLC/UPLC at 1 hour.

-

Target: >95% conversion. If Iodide remains but De-iodo is forming, add more Boronic Acid, not more catalyst.

-

Troubleshooting Decision Tree

Use this logic flow to resolve persistent issues.

Figure 2: Logic flow for isolating the root cause of hydrodehalogenation.

References

-

Mechanistic Insight into Dehalogenation: Navarro, O. et al. "Mechanistic studies on the dehalogenation of aryl halides in palladium-catalyzed cross-coupling."[3] Journal of Organic Chemistry, 2005 .

-

Ligand Effects (Buchwald): Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008 , 41(11), 1461–1473.

-

Dehalogenation in Methanol/Alcoholic Media: Ahmadi, Z.; McIndoe, J. S.[4] "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, 2013 , 49, 10088-10090.

-

Coupling of Halopyridines: Li, J. J. et al. "Palladium-Catalyzed Cross-Coupling Reactions of 3-Halo-2-aminopyridines."[5] Journal of Organic Chemistry, 2011 .

-

Process Chemistry Optimization (Solvent/Base effects): Jedinák, L. et al. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, 2017 , 82 (1), 157-169.[3]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]

- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Catalyst Loading for Methyl 5-fluoro-3-iodopicolinate Reactions

Welcome to the technical support center for reactions involving Methyl 5-fluoro-3-iodopicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading for cross-coupling reactions with this specific substrate. Our focus is on providing practical, field-proven insights to help you troubleshoot common issues and achieve robust, scalable results.